molecular formula C10H7FS B7893216 4-Fluoro-1-thionaphthol CAS No. 59080-16-9

4-Fluoro-1-thionaphthol

Cat. No.: B7893216
CAS No.: 59080-16-9
M. Wt: 178.23 g/mol
InChI Key: BSVNEKPEDFGTJY-UHFFFAOYSA-N
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Description

4-Fluoro-1-thionaphthol is an organosulfur compound with the molecular formula C10H7FS It is a derivative of naphthalene, where a fluorine atom is substituted at the fourth position and a thiol group is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-1-thionaphthol typically involves the introduction of a fluorine atom into a naphthalene ring followed by the addition of a thiol group. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the naphthalene ring using a fluorinating agent such as Selectfluor®. The thiol group can then be introduced through a thiolation reaction using reagents like thiourea or hydrogen sulfide under appropriate conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nucleophilic aromatic substitution reactions followed by thiolation. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reagents.

Chemical Reactions Analysis

Types of Reactions: 4-Fluoro-1-thionaphthol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form a sulfonic acid or sulfoxide.

    Reduction: The compound can be reduced to form a more stable thioether.

    Substitution: The fluorine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides under appropriate conditions.

Major Products Formed:

    Oxidation: Sulfonic acids, sulfoxides.

    Reduction: Thioethers.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

4-Fluoro-1-thionaphthol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Potential use in studying enzyme interactions due to its thiol group.

    Medicine: Investigated for its potential as a pharmacophore in drug design.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Fluoro-1-thionaphthol involves its interaction with various molecular targets through its thiol and fluorine groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The fluorine atom can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules .

Comparison with Similar Compounds

    4-Fluoro-1-naphthol: Similar structure but with a hydroxyl group instead of a thiol group.

    1-Fluoro-2-thionaphthol: Fluorine and thiol groups are positioned differently on the naphthalene ring.

    4-Fluoro-2-thionaphthol: Similar structure but with the thiol group at the second position.

Uniqueness: 4-Fluoro-1-thionaphthol is unique due to the specific positioning of the fluorine and thiol groups, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups provides a unique set of properties that can be exploited in various chemical and biological contexts.

Properties

IUPAC Name

4-fluoronaphthalene-1-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FS/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSVNEKPEDFGTJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201310606
Record name 4-Fluoro-1-naphthalenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59080-16-9
Record name 4-Fluoro-1-naphthalenethiol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59080-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Fluoro-1-naphthalenethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201310606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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